REACTION_CXSMILES
|
[S:1]1[CH2:5][CH2:4][NH:3][CH:2]1[C:6]([OH:8])=[O:7].Cl[Si](C)(C)[CH3:11]>CO>[CH3:11][O:7][C:6]([CH:2]1[NH:3][CH2:4][CH2:5][S:1]1)=[O:8]
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
S1C(NCC1)C(=O)O
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1SCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.19 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 125% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |